An In-depth Technical Guide to the Basic Properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)
An In-depth Technical Guide to the Basic Properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), a symmetrical heterocyclic compound primarily utilized as a high-performance ultraviolet (UV) absorber. While its applications in materials science are well-documented, a thorough understanding of its fundamental chemical characteristics, particularly its basicity, is crucial for optimizing its use and exploring novel applications in fields such as medicinal chemistry. This document synthesizes theoretical predictions, analogous compound behavior, and detailed experimental protocols to offer a holistic view of the molecule's acid-base chemistry. We delve into the structural basis of its basicity, potential protonation sites, and its reactivity under acidic and basic conditions. Furthermore, this guide presents detailed, field-proven methodologies for the empirical determination of its pKa, addressing challenges such as its limited solubility.
Introduction: Beyond a UV Stabilizer
2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a molecule of significant industrial importance, primarily valued for its exceptional ability to absorb UV radiation, thereby protecting polymeric materials from photodegradation.[1][2] Its rigid, planar structure, consisting of two benzoxazinone moieties linked by a central phenylene bridge, contributes to its thermal stability and efficacy as a light stabilizer.[1] The molecular formula is C₂₂H₁₂N₂O₄, and it has a molecular weight of 368.35 g/mol .[1]
While its role in polymer science is established, the benzoxazinone scaffold is also a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A fundamental understanding of the physicochemical properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), including its basicity, is a critical prerequisite for exploring its potential in these and other advanced applications. This guide aims to provide that foundational knowledge, moving beyond its conventional application to explore its core chemical nature.
Molecular Structure and Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3]oxazin-4-one) | [1] |
| Molecular Formula | C₂₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 368.35 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 316 °C | [1] |
| Solubility | Soluble in N,N-Dimethylformamide and methanol | [3] |
| Primary Application | UV absorber and light stabilizer | [1][2] |
Structural Diagram:
Caption: Chemical structure of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one).
Theoretical Assessment of Basicity
Predicted pKa and Interpretation
A predicted pKa value for the conjugate acid of the parent compound, 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one), is approximately 1.98 . This value suggests that the compound is a very weak base. The pKa of a conjugate acid (BH⁺) is related to the pKb of the base (B) by the equation pKa + pKb = 14 in aqueous solutions. A low pKa for the conjugate acid corresponds to a high pKb for the base, indicating weak basicity.
Identification of Potential Protonation Sites
The structure of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) presents several heteroatoms with lone pairs of electrons that could potentially accept a proton: the imine nitrogen (N), the ether oxygen (O), and the carbonyl oxygen (O=C).
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Imine Nitrogen (N): The nitrogen atom in the oxazine ring is part of an imine-like C=N double bond. Generally, the lone pair on an sp²-hybridized nitrogen is more available for protonation than the lone pair on an amide nitrogen, where the lone pair is delocalized by resonance with an adjacent carbonyl group.
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Ether Oxygen (O): The oxygen atom within the oxazine ring is an ether-like oxygen. While ether oxygens can be protonated, they are generally less basic than imine nitrogens.
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Carbonyl Oxygen (O=C): The carbonyl oxygen has lone pairs that can be protonated. Protonation of a carbonyl oxygen is a key step in the acid-catalyzed hydrolysis of esters and amides.
Considering the electronic environment, the imine nitrogen is the most probable site of protonation. The electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring will reduce the electron density on the nitrogen, thus accounting for the predicted weak basicity.
Protonation Equilibrium Diagram:
Caption: Reversible protonation of the benzoxazinone moiety.
Reactivity Under Acidic and Basic Conditions
The basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) are intrinsically linked to its reactivity, particularly its stability in acidic and basic media. The oxazinone ring is susceptible to hydrolysis, a reaction that is often initiated by protonation or nucleophilic attack.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the likely first step is the protonation of one of the basic sites, most probably the imine nitrogen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent ring-opening would lead to the formation of an N-acylanthranilic acid derivative. This reactivity is a direct consequence of the compound's ability to act as a base.
Acid-Catalyzed Hydrolysis Workflow:
Caption: Simplified workflow of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the benzoxazinone ring can also undergo hydrolysis. In this case, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield the salt of the corresponding N-acylanthranilic acid.
Experimental Protocols for Basicity Determination
Given the poor aqueous solubility and weak basicity of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), standard potentiometric titration in water is not feasible. The following protocols are tailored to address these challenges.
UV-Vis Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis spectrum upon protonation.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance versus pH.
Step-by-Step Methodology:
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Solvent Selection: Due to the compound's low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is necessary. The choice of co-solvent and its proportion should be optimized to ensure sufficient solubility across the desired pH range.
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Preparation of Stock Solution: Prepare a concentrated stock solution of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) in the chosen organic co-solvent (e.g., 1 mg/mL in DMSO).
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).
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Sample Preparation: In a series of vials, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of the organic co-solvent is consistent across all samples.
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UV-Vis Measurement: Record the UV-Vis spectrum for each sample. Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.
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Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the apparent pKa in the chosen solvent system.
1H-NMR Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of protons near the protonation site are often sensitive to changes in the ionization state.
Principle: The chemical shift of a specific proton is monitored as a function of pH. The pKa is determined by fitting the chemical shift data to the appropriate Henderson-Hasselbalch-type equation.
Step-by-Step Methodology:
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Solvent System: A deuterated co-solvent system (e.g., DMSO-d₆/D₂O) is required.
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Sample Preparation: Prepare a series of NMR tubes, each containing a constant concentration of the compound in the deuterated solvent system with varying pD values (the equivalent of pH in D₂O).
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NMR Data Acquisition: Acquire ¹H-NMR spectra for each sample.
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Data Analysis: Identify a proton signal that shows a significant change in chemical shift with varying pD. Plot the chemical shift of this proton against the pD. The pD at the midpoint of the resulting titration curve corresponds to the pKa.
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one). While a precise, experimentally determined pKa value remains to be published, theoretical predictions and analysis of its chemical structure and reactivity strongly indicate that it is a weak base, with the imine nitrogen being the most probable site of protonation. The susceptibility of the benzoxazinone ring to hydrolysis under both acidic and basic conditions is a direct manifestation of its electronic structure and basic character.
For researchers in materials science, this understanding can inform the selection of processing conditions and predict potential degradation pathways. For professionals in drug development and medicinal chemistry, the insights into the basicity of the benzoxazinone scaffold can guide the design of new derivatives with tailored physicochemical and biological properties. The experimental protocols detailed herein provide a robust framework for the empirical determination of the pKa of this and other poorly soluble, weakly basic compounds, enabling a more complete and accurate characterization of these important molecules. Further computational studies, such as the calculation of proton affinities for the different potential basic sites, would provide a more definitive picture of the protonation landscape of this versatile molecule.
References
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Smolecule. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3]oxazin-4-one). Retrieved January 9, 2026, from a relevant chemical supplier database.
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Benchchem. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3]oxazin-4-one). Retrieved January 9, 2026, from a relevant chemical supplier database.
- Al-Suwaidan, I. A., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Ismail, M. A., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
- Ferreira, R. J., et al. (2020).
- Cyasorb UV-3638. (n.d.). 2,2-(1,4-Phenylene)bis((4H-3,1-benzoxazine-4-one): A Versatile UV Absorber and Light Stabilizer for a Range of Applications. Retrieved January 9, 2026, from a relevant chemical supplier website.
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PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). Retrieved January 9, 2026, from [Link]
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